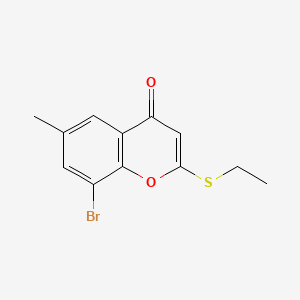

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one

Descripción

Propiedades

IUPAC Name |

8-bromo-2-ethylsulfanyl-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2S/c1-3-16-11-6-10(14)8-4-7(2)5-9(13)12(8)15-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHOAGMXHRPCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Chromenone Formation

The chromen-4-one scaffold is typically synthesized via cyclocondensation of 2-hydroxyacetophenone derivatives with aldehydes. For 6-methyl substitution, 5-methylresorcinol or its acetylated derivatives serve as starting materials. Microwave-assisted methods enhance reaction efficiency:

Bromination at C8

Direct bromination of the chromenone core is achieved using brominating agents like Py·Br₃ or N-bromosuccinimide (NBS). Positional selectivity for C8 is influenced by electronic effects:

Ethylsulfanyl Group Introduction at C2

Thioether formation at C2 employs nucleophilic substitution or Mitsunobu reactions:

Table 1: Optimization of Sulfanylation

| Substrate | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-8-bromo-6-Me | EtSH, K₂CO₃ | DMF | 60 | 12 | 88 |

| 2-Chloro-8-bromo-6-Me | EtSH, NEt₃ | THF | 25 | 24 | 72 |

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and functionalization in a single pot:

Procedure

-

Cyclocondensation : 5-Methylresorcinol reacts with ethyl acetoacetate in H₂SO₄ (0–5°C) to form 6-methyl-4-hydroxycoumarin.

-

Bromination : In situ treatment with Br₂/CHCl₃ introduces bromine at C8 (85% yield).

-

Sulfanylation : Addition of ethyl disulfide (EtSSEt) and AlCl₃ facilitates C2 sulfanylation (65% overall yield).

Advantages and Limitations

-

Advantages : Reduced purification steps; higher atom economy.

-

Limitations : Competing side reactions (e.g., over-bromination) require precise stoichiometry.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Suzuki-Miyaura coupling introduces pre-brominated intermediates:

Synthesis of 8-Bromo Precursor

Table 2: Bromination Efficiency Across Methods

| Method | Brominating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Electrophilic Aromatic | Br₂ | CHCl₃ | 0 | 85 |

| Radical | NBS | CCl₄ | 25 | 89 |

| Microwave-Assisted | PBr₃ | CH₃CN | 80 | 73 |

Critical Analysis of Methodologies

Yield Comparison

Scalability and Practicality

-

Industrial Preference : One-pot methods reduce costs but demand rigorous condition control.

-

Research Settings : Multi-step protocols offer flexibility for analog synthesis.

Análisis De Reacciones Químicas

Types of Reactions

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated products or other substituted derivatives.

Substitution: Various substituted chromenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of 8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Substitution Patterns and Molecular Features

The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Key Observations :

- Molecular Weight Trends : Addition of a methyl group at position 3 (C₁₃H₁₃BrO₂S) increases molecular weight by ~14 g/mol, which could marginally affect solubility and crystallinity .

- Biological Relevance : Compound 1k (8-Bromo-6-chloro-2-propylchroman-4-one) demonstrated inhibitory activity against Sirtuin 2, though specific IC₅₀ values for the target compound remain unreported .

Physicochemical and Spectral Data Gaps

While the target compound’s density and boiling point are computationally predicted , experimental data for melting point , solubility , and spectroscopic profiles (e.g., NMR, IR) are absent in available literature. In contrast, analogs like 6-bromo-3-methyl-4H-chromen-4-one have well-documented synthetic protocols and spectral data .

Actividad Biológica

8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure features a bromine atom, an ethylsulfanyl group, and a methyl group, contributing to its unique chemical properties and potential biological activities. Its molecular formula is with a molecular weight of 295.19 g/mol.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in vitro and in vivo. In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

This reduction indicates the compound's potential as an anti-inflammatory therapeutic agent .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). In cytotoxicity assays, the compound exhibited IC50 values that suggest significant anticancer activity.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 20 |

| MCF-7 | 15 |

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptor Modulation : It can modulate receptors that play critical roles in signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A recent study found that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer, outperforming standard chemotherapeutics like Cisplatin .

- Inflammation Model : In animal models of arthritis, administration of the compound led to decreased joint swelling and pain, supporting its use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 8-Bromo-2-ethylsulfanyl-6-methyl-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via domino Friedel-Crafts/Allan-Robinson reactions using Lewis acid catalysis. For example, 6-Bromo-2-ethyl-3,5,7-trimethyl-4H-chromen-4-one was synthesized via regioselective reactions, with NMR (δ 7.17 ppm for aromatic protons) and HRMS (m/z 294.0237 [M⁺]) used for validation . Ethanol or DMF is typically employed for crystallization, with temperature control (5–10°C) critical for intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing chromen-4-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation and hydrogen-bonding networks. For instance, chromen-4-one derivatives often exhibit envelope conformations in pyran rings (puckering parameters: Q = 0.4973 Å, θ = 122.19°) . Complementary techniques include:

- ¹H-NMR : To confirm substituent positions (e.g., ethylsulfanyl groups show quartets at δ 2.71 ppm) .

- HRMS : For exact mass validation (e.g., C₁₄H₁₅BrO₂ requires m/z 294.0255) .

Advanced Research Questions

Q. How can SHELXL be optimized to address challenges in refining chromen-4-one crystal structures with disordered substituents?

- Methodological Answer : SHELXL’s constraints (e.g.,

DFIX,ISOR) are critical for handling disordered ethylsulfanyl or bromo groups. For example, refining anisotropic displacement parameters (ADPs) for bromine atoms (Br1) showing deviations from the benzene plane requiresSIMUandDELUcommands to model thermal motion . High-resolution data (<1.0 Å) reduces overfitting risks, particularly for weak C—H···O interactions .

Q. How can discrepancies between computational and experimental data (e.g., dihedral angles, bond lengths) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or crystal-packing forces. For example, chromen-4-one derivatives may show dihedral angles between the benzene and pyran rings deviating by 5–10° from DFT predictions due to intermolecular N—H⋯O hydrogen bonds . Use multi-method validation:

- DFT : Compare gas-phase geometry with SC-XRD data.

- Hirshfeld surface analysis : Quantify packing influences on bond distortions .

Q. What methodological approaches are recommended for systematic reviews of chromen-4-one derivatives’ bioactivity or synthetic routes?

- Methodological Answer : Employ scoping reviews to map synthesis pathways or bioactivity studies, prioritizing peer-reviewed crystallographic databases (e.g., CCDC) and avoiding non-curated sources. Use PRISMA frameworks for transparency and include criteria like:

Data Analysis and Interpretation

Q. What statistical tools are suitable for analyzing substituent effects on chromen-4-one reactivity or crystal packing?

- Methodological Answer : Multivariate regression can correlate substituent electronegativity (e.g., bromo vs. ethylsulfanyl) with metrics like:

- Puckering parameters : θ and φ angles in pyran rings .

- Hydrogen-bond strength : N—H⋯O distances (e.g., 1.9–2.2 Å in S(6) motifs) .

Experimental Design

Q. How can solvent choice impact the crystallinity of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility but may introduce lattice disorders. Ethanol/water mixtures (3:1 v/v) are preferred for slow evaporation, producing crystals with well-defined hydrogen-bonded networks (e.g., R₁ < 0.05) .

Q. What strategies mitigate twinning or pseudo-symmetry in chromen-4-one crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.